5-Methyl-1-aminotetrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyltetrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKDRHNSFRBYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399075 | |
| Record name | 5-METHYL-1-AMINOTETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56601-89-9 | |
| Record name | 5-METHYL-1-AMINOTETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 1 Aminotetrazole and Its Derivatives
Direct Synthesis Approaches to 5-Methyl-1-aminotetrazole
The direct synthesis of this compound can be approached through several strategic pathways, including the amination of a pre-existing methyltetrazole ring or the methylation of an aminotetrazole core. Multicomponent reactions also offer a versatile route to precursors of this compound.
Amination of 5-Methyltetrazole (B45412)
The direct amination of the 5-methyltetrazole ring at the N-1 position represents a potential synthetic strategy. While specific literature detailing the direct amination of 5-methyltetrazole to yield this compound is not abundant, analogous reactions on other heterocyclic systems suggest feasible methods. For instance, N-amination of heterocyclic compounds has been achieved using reagents like O-(mesitylsulphonyl)hydroxylamine. researchgate.net This electrophilic aminating agent could potentially react with the deprotonated 5-methyltetrazole anion to introduce an amino group at one of the ring nitrogen atoms. The regioselectivity of such a reaction would be a critical factor to control, as amination could occur at different nitrogen positions within the tetrazole ring.
Methylation of 5-Aminotetrazole (B145819)
A more extensively documented and common approach for the synthesis of this compound is the methylation of 5-aminotetrazole. This method typically involves the reaction of 5-aminotetrazole monohydrate with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. google.com
A disclosed synthetic method involves the following steps:
5-aminotetrazole monohydrate is dissolved in distilled water with a sodium hydroxide (B78521) solution at a temperature of 20-25 °C. google.com
An organic solvent containing dimethyl sulfate is then added to the reaction mixture. google.com
The mixture is heated to a temperature between 88-93 °C for a period of 1.5-4.5 hours. google.com
This process is reported to produce 1-methyl-5-aminotetrazole (B134227) with a significantly higher yield and fewer byproducts compared to older methods. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate is a crucial parameter, with a ratio of 1:0.52 being specified. google.com The use of an organic solvent like toluene, xylene, or chlorobenzene (B131634) helps to control the reaction and improve the product distribution. google.com One of the key advantages of this method is that it does not require repeated pH adjustments during the reaction. google.com The yield of 1-methyl-5-aminotetrazole can reach up to 78.1%, with a product ratio of 1-methyl-5-aminotetrazole to the byproduct 2-methyl-5-aminotetrazole being as high as 1:0.04–0.07. google.com
| Reactants | Methylating Agent | Solvent | Temperature | Reaction Time | Yield of 1-methyl-5-aminotetrazole | Reference |
|---|---|---|---|---|---|---|
| 5-Aminotetrazole monohydrate, NaOH | Dimethyl sulfate | Water, Toluene/Xylene/Chlorobenzene | 88-93 °C | 1.5-4.5 h | Up to 78.1% | google.com |
Multicomponent Reaction Pathways to Substituted Tetrazoles Relevant to this compound Precursors
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules, including substituted tetrazoles. While not a direct synthesis of this compound itself, MCRs are highly relevant for creating its precursors and analogs.
One notable example is the one-pot tandem reaction for the direct conversion of aldehydes to 5-substituted-1H-tetrazoles. This process involves the reaction of an aldehyde with iodine in ammonia (B1221849) water to form a nitrile intermediate in situ. This intermediate is then trapped by the addition of sodium azide (B81097) in the presence of a Lewis acid like zinc bromide to yield the corresponding tetrazole. scispace.com By choosing acetaldehyde (B116499) as the starting aldehyde, this methodology could theoretically be adapted to produce 5-methyltetrazole, a key precursor for the amination pathway described in section 2.1.1.
Another versatile multicomponent approach involves the reaction of primary amines, sodium azide, and triethyl orthoformate. This method is used for the synthesis of 1-substituted tetrazoles. researchgate.net By employing methylamine (B109427) as the primary amine, this reaction would lead to the formation of 1-methyltetrazole.
Synthesis of Energetic Salts and Proton Transfer Complexes
This compound can act as a base and react with strong acids to form energetic salts, which are of interest in the field of high-energy materials. These salts are essentially proton transfer complexes where a proton is transferred from the acid to the tetrazole derivative.
The protonation of 1-methyl-5-aminotetrazole (MAT) with strong acids leads to the formation of 1-methyl-5-aminotetrazolium salts. For example, reaction with nitric acid and perchloric acid yields 1-methyl-5-aminotetrazolium nitrate (B79036) and perchlorate, respectively. nih.govacs.org
Furthermore, a family of energetic methylated aminotetrazole salts can be synthesized through the methylation of 1-methyl-5-aminotetrazole with iodomethane, followed by an anion exchange reaction. This process yields salts with various energetic anions such as nitrate, perchlorate, azide, and dinitramide. nih.govacs.org These salts have been fully characterized using various spectroscopic and analytical techniques, and their thermal stabilities and energetic properties have been investigated. nih.govacs.org
| Precursor | Reagents | Product | Anion | Reference |
|---|---|---|---|---|
| 1-Methyl-5-aminotetrazole | Nitric Acid | 1-Methyl-5-aminotetrazolium nitrate | NO₃⁻ | nih.govacs.org |
| 1-Methyl-5-aminotetrazole | Perchloric Acid | 1-Methyl-5-aminotetrazolium perchlorate | ClO₄⁻ | nih.govacs.org |
| 1-Methyl-5-aminotetrazole | 1. Iodomethane, 2. Silver Nitrate | 1,3-Dimethyl-5-aminotetrazolium nitrate | NO₃⁻ | nih.govacs.org |
| 1-Methyl-5-aminotetrazole | 1. Iodomethane, 2. Silver Perchlorate | 1,3-Dimethyl-5-aminotetrazolium perchlorate | ClO₄⁻ | nih.govacs.org |
| 1-Methyl-5-aminotetrazole | 1. Iodomethane, 2. Sodium Azide | 1,3-Dimethyl-5-aminotetrazolium azide | N₃⁻ | nih.govacs.org |
| 1-Methyl-5-aminotetrazole | 1. Iodomethane, 2. Ammonium Dinitramide | 1,3-Dimethyl-5-aminotetrazolium dinitramide | N(NO₂)₂⁻ | nih.govacs.org |
Preparation of Coordination Compounds Utilizing this compound as a Ligand
The nitrogen-rich this compound molecule is an excellent ligand for the formation of coordination compounds with various metal ions. The tetrazole ring and the exocyclic amino group provide multiple potential coordination sites, allowing for the formation of diverse and intricate structures.
Research has demonstrated the synthesis of copper (II) complexes of 1-methyl-5-aminotetrazole with different energetic anions. researchgate.net For instance, a complex with the formula Cu(1-AMT)₄(H₂O)₂ (where 1-AMT is 1-amino-5-methyltetrazole) has been prepared and characterized. researchgate.net The synthesis of these coordination compounds typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The resulting complexes often exhibit interesting properties, including high energy content and potential applications as primary explosives. researchgate.net The coordination of the metal ion to the tetrazole ligand can enhance the energetic performance and modify the sensitivity of the resulting material.
Synthetic Routes to Functionalized Derivatives of this compound
The functionalization of the this compound scaffold allows for the tuning of its chemical and physical properties for specific applications. This can be achieved by modifying the amino group or by incorporating the entire molecule into a larger structure.
One common method for functionalizing the amino group is through the formation of Schiff bases. This involves the condensation reaction of 5-aminotetrazole with various aromatic aldehydes. ajol.info For example, 5-aminotetrazole has been reacted with 3-hydroxybenzaldehyde (B18108) and o-vanillin in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid, followed by refluxing for 8 hours, to produce the corresponding Schiff base derivatives in good yields (80-88%). ajol.info
Another approach to functionalization is the incorporation of the aminotetrazole moiety into polymeric structures to create energetic polymers. An N-glycidyl-5-aminotetrazole homopolymer has been synthesized via the nucleophilic substitution of the chlorine atoms in poly-(epichlorohydrin)-butanediol with 5-aminotetrazole. mdpi.com Copolymers with glycidyl (B131873) azide have also been prepared. mdpi.com Furthermore, the resulting 5-aminotetrazole-based polymer can be nitrated to introduce additional energetic groups, thereby enhancing its performance. mdpi.com
| Starting Material | Reactant(s) | Reaction Type | Functionalized Product | Reference |
|---|---|---|---|---|
| 5-Aminotetrazole | Aromatic Aldehydes (e.g., 3-hydroxybenzaldehyde, o-vanillin) | Condensation (Schiff base formation) | 5-Aminotetrazole Schiff bases | ajol.info |
| Poly-(epichlorohydrin)-butanediol | 5-Aminotetrazole | Nucleophilic Substitution (Polymerization) | N-glycidyl-5-aminotetrazole homopolymer | mdpi.com |
| N-glycidyl-5-aminotetrazole homopolymer | Concentrated HNO₃ | Nitration | Nitrated N-glycidyl-5-aminotetrazole polymer | mdpi.com |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of 1-methyl-5-aminotetrazole has been the subject of optimization studies to improve reaction yields and minimize the formation of byproducts, particularly the isomeric 2-methyl-5-aminotetrazole. Research has led to the development of a method that utilizes a two-phase system—comprising an organic and an inorganic phase—to achieve high yields and purity. google.com This approach offers significant advantages over previous methods, which were often associated with lower yields and a higher proportion of undesirable isomers. google.com
A key methodology involves using 5-aminotetrazole monohydrate as the starting material and dimethyl sulfate as the methylating agent. google.com The reaction is conducted in a biphasic system where the 5-aminotetrazole monohydrate is first dissolved in an aqueous sodium hydroxide solution. Subsequently, an organic solvent containing dimethyl sulfate is introduced. google.com The optimization of several parameters is crucial for the success of this synthesis.
Key optimized parameters include the concentration of the aqueous sodium hydroxide solution (7.0-7.5%), the reaction temperature (88-93 °C), and the reaction time (1.5-4.5 hours). google.com The choice of the organic solvent also plays a role, with options such as toluene, xylene, or chlorobenzene being effective. google.com The molar ratio of the reactants is precisely controlled, with a ratio of 5-aminotetrazole monohydrate to dimethyl sulfate of 1:0.52 being specified. google.com This method simplifies the process by avoiding the need for repeated adjustments of the reaction liquid's alkalinity. google.com
The detailed parameters for this optimized synthesis are summarized in the table below.
Optimized Reaction Parameters for 1-Methyl-5-aminotetrazole Synthesis
| Parameter | Value/Condition |
|---|---|
| Starting Material | 5-aminotetrazole monohydrate |
| Methylating Agent | Dimethyl sulfate |
| Base | 7.0-7.5% aqueous sodium hydroxide solution |
| Molar Ratio | 5-aminotetrazole monohydrate : Dimethyl sulfate = 1 : 0.52 |
| Solvent System | Distilled water and an organic solvent (Toluene, Xylene, or Chlorobenzene) |
| Initial Temperature | 20-25 °C (for dissolution and addition of reactants) |
| Reaction Temperature | 88-93 °C |
| Reaction Time | 1.5 - 4.5 hours |
Data sourced from a patented synthetic method. google.com
The effectiveness of this optimization is evident when comparing the results with prior synthetic routes. The optimized process yields 1-methyl-5-aminotetrazole with significantly higher purity and in greater quantities. google.com For instance, one specific example of this method resulted in a product yield of 78.1% with a purity of 98.6% (as determined by HPLC). google.com Crucially, the formation of the 2-methyl-5-aminotetrazole byproduct was substantially reduced, achieving a product-to-byproduct ratio of 1:0.07. google.com This is a marked improvement over older methods where the ratio was approximately 1:0.65 and the yield for the desired 1-methyl-5-aminotetrazole was only 31%. google.com
Comparison of Yield and Isomer Ratio in 1-Methyl-5-aminotetrazole Synthesis
| Feature | Optimized Method | Previous Method |
|---|---|---|
| Yield of 1-methyl-5-aminotetrazole | 78.1% | 31% |
| Purity (HPLC) | 98.6% | Not specified |
| Product to Byproduct Ratio (1-methyl : 2-methyl) | 1 : 0.07 | 1 : 0.65 |
Data sourced from a comparative analysis in a patented method. google.com
This optimized protocol demonstrates a significant advancement in the synthesis of 1-methyl-5-aminotetrazole, providing a method that is not only high-yielding but also produces a purer product with minimal isomeric contamination. google.com
Advanced Spectroscopic and Structural Characterization of 5 Methyl 1 Aminotetrazole Systems
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting 5-Methyl-1-aminotetrazole and related compounds.
In studies of energetic polymers based on 5-aminotetrazole (B145819), IR spectroscopy confirms the presence of the aminotetrazole heterocycles. mdpi.com The spectra exhibit intense absorption bands corresponding to skeletal vibrations of the tetrazole ring (N-C=N, N-N, C-N) in the regions of 1068–1084 cm⁻¹, 1200–1278 cm⁻¹, 1305–1364 cm⁻¹, 1438–1477 cm⁻¹, and 1550–1637 cm⁻¹. mdpi.com Additionally, characteristic bands for the exocyclic NH₂ group are observed. mdpi.com For a synthesized N-glycidyl-5-aminotetrazole homopolymer, the IR spectrum showed bands for NH₂ stretching at 3334–3238 cm⁻¹, C=N stretching at 1631–1476 cm⁻¹, and various tetrazole ring vibrations between 757 cm⁻¹ and 1551 cm⁻¹. mdpi.com
The nitration of 5-amino-1-methyl-1H-tetrazole to form 1-methyl-5-(nitrimino)-1H-tetrazole has been comprehensively characterized using both IR and Raman spectroscopy. researchgate.net Similarly, stable salts of 1-methyl-5-aminotetrazole (B134227) have been fully characterized by vibrational spectroscopy, providing detailed information about their molecular structure. acs.orgnih.gov The influence of the methyl substituent position on the photochemistry of 1- and 2-methyl-substituted 5-aminotetrazoles has also been evaluated using infrared spectroscopy to follow the reactions. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound systems by probing the magnetic environments of its constituent nuclei.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy is effective in identifying the location of methyl groups on the tetrazole ring system. rsc.org In studies of energetic polymers incorporating 5-aminotetrazole, ¹H NMR spectra show distinct signals for the amino group protons. For N-1 and N-2 isomers of N-glycidyl-5-aminotetrazole, these signals appear at approximately 6.62 ppm and 5.99 ppm, respectively, in DMSO-d₆. mdpi.com
In the context of nitrated derivatives, the analysis of ¹H NMR spectra of compounds like 1-methyl-5-aminotetrazol-4-ium nitrates reveals characteristic proton signals for the amino groups in the range of 8.5–9.1 ppm. nih.gov The isomeric purity of related compounds like 2,5-diaminotetrazole can be confirmed by ¹H NMR, which shows distinct signals that differ from its 1,5-isomer. rsc.org
Carbon-13 (¹³C) NMR Investigations
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound derivatives. For energetic polymers containing 5-aminotetrazole, ¹³C NMR spectra reveal two characteristic signals for the carbon atom of the tetrazole ring, corresponding to the N-1 and N-2 isomers. These signals are observed at approximately 156.5 ppm and 167.5 ppm, respectively. nih.gov In nitrated derivatives, these signals shift upfield to around 152.5 ppm and 153.6 ppm due to the ionic nature of the compound. nih.gov The methylation of 2,5-diaminotetrazole results in a ¹³C NMR signal for the methyl group at around 34.5 ppm. rsc.org
Nitrogen-14 (¹⁴N) and Chlorine-35 (³⁵Cl) NMR Analysis
Nitrogen-14 (¹⁴N) NMR spectroscopy is a useful technique for characterizing nitrogen-rich compounds like tetrazoles. researchgate.net Although ¹⁴N NMR signals can be broadened by quadrupolar interactions, they provide direct information about the nitrogen environments within the molecule. huji.ac.il The nitration products of 5-amino-1-methyl-1H-tetrazole have been comprehensively characterized using multinuclear NMR, including ¹⁴N NMR. researchgate.net There is no specific information available in the search results regarding the use of Chlorine-35 (³⁵Cl) NMR for the analysis of this compound systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and studying the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the identity and structure of these compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The molecular structures of several derivatives and salts of 5-aminotetrazole have been determined by single-crystal X-ray diffraction. For instance, the nitration products of 5-amino-1-methyl-1H-tetrazole have had their crystalline structures determined, providing precise geometric data. researchgate.net Salts of 1-methyl-5-aminotetrazole with energetic anions like nitrate (B79036) and perchlorate have been crystallized, and their structures have been solved. acs.orgnih.gov For example, 1-methyl-5-aminotetrazolium nitrate and perchlorate crystallize in the monoclinic space group P2₁/n. acs.orgnih.gov
The crystal structure of 5-aminotetrazole itself, in both anhydrous and monohydrated forms, shows a planar molecule. wikipedia.org The introduction of different functional groups and the formation of salts can lead to varied crystal packing and hydrogen bonding networks, which are crucial for understanding the properties of these materials. nih.govmdpi.com For instance, copper (II) complexes of 1-methyl-5-aminotetrazole with different anions have been synthesized, and their crystal structures reveal hexacoordinated octahedral geometries around the central copper ion. tandfonline.com
Single-Crystal X-ray Diffraction of this compound and Its Complexes
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. For 5-aminotetrazole derivatives and their complexes, SCXRD studies have been instrumental in confirming molecular structures and understanding intermolecular interactions.
While a specific single-crystal X-ray diffraction study for this compound was not detailed in the provided search results, extensive research has been conducted on closely related compounds, such as energetic copper (II) complexes of 1-methyl-5-aminotetrazole. tandfonline.com These studies reveal crucial information about the coordination behavior of the molecule. For instance, in various complexes, the central copper ion is often found in a hexacoordinated octahedral geometry, bonding with nitrogen and oxygen atoms from the ligands. tandfonline.com
The structural analysis of salts containing the 5-aminotetrazolate anion provides further insight. For example, the tetramethylammonium salt of 5-aminotetrazole crystallizes in the triclinic space group P-1, while the cystamine salt adopts a monoclinic C2/c space group, and the tetramethylguanidine salt is found in the monoclinic P2₁/c space group. mdpi.comnih.gov These variations highlight how different cations can influence the crystal packing of the 5-aminotetrazole moiety.
Two energetic compounds derived from 5-aminotetrazole, referred to as DMPT-1 and DMPT-2, have been characterized by single-crystal X-ray diffraction. nih.gov DMPT-1 crystallizes in the monoclinic space group P21/c, while DMPT-2 belongs to the monoclinic P21/n space group. nih.gov The crystal structure of these compounds provides valuable data on bond lengths and packing efficiency. nih.gov
Below is a table summarizing the crystallographic data for some 5-aminotetrazole derivatives and complexes:
| Compound/Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Tetramethylammonium 5-aminotetrazolate | Triclinic | P-1 | 6.458(1) | 7.009(1) | 9.079(1) | 81.33(1) | 84.44(1) | 77.26(1) |
| Cystamine bis(5-aminotetrazolate) | Monoclinic | C2/c | 16.141(2) | 5.672(1) | 14.885(2) | 90 | 98.71(1) | 90 |
| 1,1,3,3-Tetramethylguanidinium 5-aminotetrazolate | Monoclinic | P2₁/c | 7.228(1) | 12.339(1) | 11.604(1) | 90 | 97.46(1) | 90 |
| DMPT-1 | Monoclinic | P21/c | - | - | - | - | - | - |
| DMPT-2 | Monoclinic | P21/n | - | - | - | - | - | - |
Powder X-ray Diffraction for Polymorphic Forms and Anhydrous Structures
Powder X-ray diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the analysis of polymorphism, which is the ability of a substance to exist in multiple crystal structures. rigaku.comamericanpharmaceuticalreview.comcreative-biostructure.commdpi.com Different polymorphic forms of a compound can exhibit distinct physical properties. creative-biostructure.com PXRD is crucial for distinguishing between anhydrous and hydrated forms of a compound, as the presence of water molecules in the crystal lattice alters the diffraction pattern. americanpharmaceuticalreview.com
The structure of 5-aminotetrazole has been determined in both its anhydrous and monohydrated forms through crystallographic methods. wikipedia.org The molecules in both forms are planar. wikipedia.org PXRD patterns serve as a unique "fingerprint" for each crystalline form, allowing for their identification and the assessment of sample purity. creative-biostructure.com By comparing the experimental PXRD pattern of a sample to reference patterns, the specific polymorphic form can be determined. These reference patterns can be generated from single-crystal X-ray data. rigaku.com
For instance, a Pawley fit of the powder X-ray diffraction data for tetramethylammonium 5-aminotetrazolate was used to compare the experimental data with a model calculated from the single-crystal structure, showing a good correlation. mdpi.comnih.gov This demonstrates the synergy between single-crystal and powder diffraction techniques in comprehensive structural analysis.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The hydrogen bonding network and other intermolecular interactions play a critical role in determining the crystal packing and, consequently, the physical properties of molecular solids. In this compound, the amino group and the nitrogen atoms of the tetrazole ring are expected to be key participants in hydrogen bonding.
The hydrogen atom in a hydrogen bond links two electronegative atoms, one through a covalent bond and the other through the hydrogen bond. jchemrev.com In derivatives of 5-aminotetrazole, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov For example, salts of anionic 5-aminotetrazole exhibit distinct hydrogen bonding patterns. The tetramethylammonium salt forms hydrogen-bonded ribbons of anions, while the cystamine salt displays wave-shaped ribbons of anions linked to the cations through hydrogen bonds. mdpi.comnih.gov The tetramethylguanidine salt features layers of anions hydrogen-bonded to the cations. mdpi.comnih.gov
The planarity of the 5-aminotetrazole molecule is a consistent feature across its different crystalline forms. wikipedia.org The hydrogen bonding pattern in the hydrated form of 5-aminotetrazole supports the location of the NH group adjacent to the carbon atom in the tetrazole ring. wikipedia.org The analysis of these interactions is crucial for understanding the stability and structure of these compounds. nih.gov
The following table summarizes the types of hydrogen bonding interactions observed in some 5-aminotetrazolate salts:
| Compound | Description of Hydrogen Bonding Network |
| Tetramethylammonium 5-aminotetrazolate | Hydrogen-bonded ribbons of anions with weak C–H···N contacts from cations. mdpi.comnih.gov |
| Cystamine bis(5-aminotetrazolate) | Wave-shaped ribbons of anions linked by hydrogen bonds to screw-shaped dications. mdpi.comnih.gov |
| 1,1,3,3-Tetramethylguanidinium 5-aminotetrazolate | Layers of anions hydrogen-bonded to the cations. mdpi.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netsemanticscholar.org This absorption corresponds to electronic transitions within a molecule. The UV-Vis spectrum of a compound can provide information about its electronic structure.
The electronic spectrum of the unsubstituted tetrazole ring typically shows an absorption maximum in the vacuum UV region, at wavelengths below 200 nm. ajol.info However, the introduction of substituents can shift these absorption bands. For example, a Schiff base of 5-aminotetrazole with o-vanillin exhibited a maximum UV absorption at a wavelength of 245 nm. ajol.info
The UV-Vis spectra of some tetrazolium-5-aminides have been found to exhibit solvatochromism, where the color of a solution changes with the polarity of the solvent. beilstein-journals.org This phenomenon indicates a change in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules. beilstein-journals.org
The following table lists the maximum absorption wavelengths for some 5-aminotetrazole derivatives:
| Compound | Solvent | λmax (nm) |
| o-vanillin Schiff base of 5-aminotetrazole | Methanol | 245 ajol.info |
Computational and Theoretical Investigations of 5 Methyl 1 Aminotetrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and energetics of 5-aminotetrazole (B145819) (5-ATZ) and its methylated derivatives. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize molecular geometries and calculate vibrational frequencies. uc.pt These calculations are instrumental in understanding the stability and electronic properties of different tautomers and isomers.
DFT has also been used to explore the thermochemistry of 5-ATZ, with studies analyzing the heat of formation of a series of tetrazole derivatives at the B3LYP theory level. diva-portal.org These theoretical investigations provide foundational data for assessing the energetic performance of these compounds.
Molecular Dynamics (MD) Simulations for High-Pressure Behavior and Phase Transitions
Molecular dynamics (MD) simulations, particularly quantum molecular dynamics, have been utilized to predict the behavior of 5-aminotetrazole under extreme conditions. These simulations provide insights into phase changes, including molecular decomposition, at high temperatures and pressures. rsc.orgresearchgate.net
Research on anhydrous 5-aminotetrazole has shown that its orthorhombic phase is stable up to at least 11.6 GPa. rsc.org MD simulations complement experimental techniques like powder X-ray diffraction to provide a more complete picture of the material's response to high pressure. rsc.org Similarly, studies on 1,5-diamino-1H-tetrazole (DAT), a related compound, have employed MD to investigate pressure-induced structural transitions, which are relevant for understanding the stability and sensitivity of these energetic materials. nih.gov The simulations revealed that phase transitions are related to the rotation of NH2 groups and distortion of the heterocycle. nih.gov
Quantum Chemical Calculations for Reaction Energetics and Mechanisms
Quantum chemical calculations have been essential in elucidating the reaction energetics and decomposition mechanisms of 5-aminotetrazole and its isomers. Methods such as MP2, B3LYP, and CCSD(T) with various basis sets are used to optimize the geometries of reactants, products, and transition states. nih.gov
Studies have investigated the unimolecular decomposition of 5-iminotetrazole (5-ITZ), 1H-5-aminotetrazole (1H-5-ATZ), and 2H-5-aminotetrazole (2H-5-ATZ). researchgate.net These calculations predicted that the initial gaseous products of 5-ITZ decomposition are HN3 and NH2CN, while 1H-5-ATZ and 2H-5-ATZ decompose to N2 and metastable CH3N3. researchgate.net The calculated activation barriers from these studies are in good agreement with experimental data. researchgate.net
The kinetics of the decomposition of 5-aminotetrazole to HN3 and NH2CN have been investigated using ab initio direct kinetics, with rate constants evaluated by conventional and canonical variational transition-state theory. nih.gov Furthermore, the thermal decomposition of 5-aminotetrazole has been analyzed, identifying different pyrolysis paths for its isomers and showing that for 1-hydrogen-5-aminotetrazole and 2-hydrogen-5-aminotetrazole, N2 elimination has a lower energy barrier than HN3 elimination. diva-portal.org In contrast, for 5-iminotetrazole, HN3 elimination is energetically favored. diva-portal.org
Tautomerism and Isomerism Studies (e.g., 1- vs. 2-methyl isomers, imino vs. amino forms)
The tautomeric and isomeric forms of 5-aminotetrazole and its methylated derivatives have been a significant focus of computational studies. It is established that 5-aminotetrazole exists as a mixture of tautomers, with the 2H-tautomer being more stable in the gas phase and the 1H-tautomer being more stable in solution. thieme-connect.com
Quantum chemical calculations have been performed to study the relative stabilities of different tautomers. For 5-aminotetrazole, theoretical studies have investigated six possible tautomers, including amino, imino, and mesoionic forms, finding the 2H-amino form to be the most stable in the gas phase. nih.gov The energy barriers for the interconversion between these tautomers have also been calculated. nih.gov
The photochemical behavior of 1-methyl- and 2-methyl-5-aminotetrazoles has been studied, revealing different reaction pathways. acs.org While both isomers can lead to a common diazirine intermediate, the formation of amino cyanamide (B42294) is specific to the 1-methyl isomer, and the formation of a nitrile imine is exclusive to the 2-methyl isomer. acs.org These differences are rationalized through quantum chemical calculations. acs.org The stability of various isomers of C2H5N3, the molecular formula for methylaminotetrazoles, has been calculated, indicating that 1H-diazirene is a high-energy species. uc.pt
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 2H-5-amino-tetrazole (c) | 0.00 |
| 1H-5-amino-tetrazole (b) | 2.67 |
| 1H, 4H-5-imino-tetrazole (a) | Higher than b |
| 1H, 2H-5-imino-tetrazole (d) | Higher than a |
| 2H, 4H-5-imino-tetrazole (f) | Similar to d |
| Mesoionic form (e) | Higher than b |
Prediction of Molecular Conformations and Conformational Analysis
Computational methods have been used to predict the molecular conformations of 5-aminotetrazole derivatives. These studies are crucial for understanding the three-dimensional structure of these molecules, which influences their physical and chemical properties.
For example, the specular reflection isopotential searching method has been used to investigate the unimolecular decomposition mechanisms, which inherently involves understanding the potential energy surface and the various conformations the molecule can adopt. researchgate.net Conformational analysis of related tetrazole derivatives, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, has been performed using both experimental and theoretical methods to understand their structural properties. researchgate.net While direct conformational analysis studies specifically on 5-methyl-1-aminotetrazole are not extensively detailed in the provided context, the methods applied to similar tetrazole compounds are directly applicable.
| Compound | Decomposition Products | Calculated Activation Barrier (kJ/mol) |
|---|---|---|
| 5-iminotetrazole (5-ITZ) | HN3 + NH2CN | 199.5 |
| 1H-5-aminotetrazole (1H-5-ATZ) | N2 + CH3N3 | 169.2 |
| 2H-5-aminotetrazole (2H-5-ATZ) | N2 + CH3N3 | 153.7 |
Chemical Reactivity and Mechanistic Studies of 5 Methyl 1 Aminotetrazole
Thermal Decomposition and Pyrolysis Mechanisms
The thermal decomposition of aminotetrazole compounds is a critical area of study due to their application as gas-generating materials. nih.govacs.org The decomposition of 5-Methyl-1-aminotetrazole and its parent compound, 5-aminotetrazole (B145819), involves complex pathways that are sensitive to conditions such as heating rates.
Kinetic analyses have been crucial in understanding the thermal instability of aminotetrazoles. For the parent compound, 5-aminotetrazole (5-AT), studies at high heating rates (around 100 K/s) have distinguished two primary decomposition routes. researchgate.net Theoretical studies on the unimolecular decomposition of 1H-5-aminotetrazole predict an activation barrier of 169.2 kJ/mol for a pathway that releases molecular nitrogen. nih.govacs.org Another study identified two decomposition routes for 5-AT with apparent activation energies of 165 and 135 kJ mol−1, respectively. researchgate.net Experimental measurements of the apparent activation barrier for the decomposition of 1H-5-ATZ and its 2H-tautomer were found to be approximately 150 kJ/mol. nih.govacs.org
Theoretical models suggest that for the broader class of aminotetrazoles, the imino tautomer may first isomerize to the more stable amino form upon heating before decomposition occurs. dtic.mil The primary decomposition pathway for 5-aminotetrazole in both gaseous and molten states is the elimination of N2. diva-portal.org
Table 1: Reported Activation Energies for Aminotetrazole Decomposition
| Compound/Tautomer | Pathway/Method | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| 1H-5-Aminotetrazole | Unimolecular Decomposition (Theoretical) | 169.2 | nih.govacs.org |
| 5-Aminotetrazole | Non-isothermal TGA (Route 1) | 165 | researchgate.net |
| 5-Aminotetrazole | Non-isothermal TGA (Route 2) | 135 | researchgate.net |
This table presents data for the parent 5-aminotetrazole, which provides insight into the kinetics of the methylated derivative.
The products of thermal decomposition provide direct evidence for the underlying reaction mechanisms. Studies involving dynamic mass spectrometric thermal analysis have identified two competing decomposition pathways for 5-aminotetrazole. researchgate.net
Route 1: Yields hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). researchgate.netresearchgate.net
Route 2: Yields molecular nitrogen (N₂) and the metastable intermediate CH₃N₃. nih.govacs.orgresearchgate.netresearchgate.net
Under rapid heating conditions in a time-of-flight mass spectrometer, the major gaseous products detected from the decomposition of 5-aminotetrazole include species with mass-to-charge ratios (m/z) of 28 (N₂), 29, and 57. dtic.mil The peak at m/z 57 is identified as methyl azide (B81097) (CH₃N₃), confirming the second decomposition pathway. dtic.mil Further analysis identifies key intermediates such as m/z 43 (HNCNH₂) associated with a low-temperature pathway and m/z 57 (CH₃N₃) with a high-temperature pathway. Theoretical predictions are in excellent agreement with these findings, identifying N₂ and metastable CH₃N₃ as the initial gaseous products from the unimolecular decomposition of 1H- and 2H-5-aminotetrazole. nih.govacs.orgresearchgate.net The presence of HN₃ is often attributed to the decomposition of the 5-iminotetrazole tautomer. dtic.mil
Photochemical Reactions and Photofragmentation Pathways
The photochemistry of 1-methyl-5-aminotetrazole (B134227) (1a) has been investigated in detail, often in comparison with its isomer, 2-methyl-5-aminotetrazole (1b), to understand how the substituent position influences reactivity. nih.govacs.org These studies, typically conducted by isolating the compounds in a cryogenic argon matrix and subjecting them to narrowband UV irradiation, reveal selective photochemical transformations. nih.govacs.orguc.pt
The photolysis of 1-methyl-5-aminotetrazole leads to several reactive intermediates and final products, with the outcome being highly dependent on the irradiation wavelength. nih.gov A key finding is that the photochemistries of the 1-methyl and 2-methyl isomers show significant differences, although they can lead to a common intermediate, a diazirine, which subsequently photoconverts into 1-amino-3-methylcarbodiimide (H₂N-N=C=N-CH₃). nih.govacs.org
A unique reaction pathway observed only for the 1-methyl isomer (1a) is the formation of an amino cyanamide, H₂N-N(CH₃)-C≡N. nih.govacs.org This contrasts with the 2-methyl isomer, which exclusively forms a nitrile imine intermediate. nih.govacs.org The observation of the amino cyanamide represents a novel photochemical reaction pathway characteristic of 1H-tetrazoles. nih.govacs.org
Further studies postulate a pivotal singlet state imidoylnitrene species as a common intermediate in the photodegradation of both 1,5- and 2,5-substituted tetrazoles. uc.pt For 1,5-disubstituted tetrazoles like 1-methyl-5-aminotetrazole, photo-extrusion of N₂ is thought to directly generate this imidoylnitrene, which can then rearrange into a stable carbodiimide. uc.pt The selective formation of the cyanamide from 1-methyl-5-aminotetrazole is accessible at shorter irradiation wavelengths (222 nm). uc.pt
Table 2: Wavelength-Dependent Photofragmentation of 1-Methyl-5-aminotetrazole
| Irradiation Wavelength (nm) | Observed Reaction Products and Intermediates | Source |
|---|---|---|
| 222 | Amino cyanamide, 1H-diazirene, Imidoylnitrene | uc.pt |
| 250 | Carbodiimide |
The structural effect of the methyl group's position on the tetrazole ring is a primary determinant of the photochemical pathway. nih.govacs.orgunizg.hr The study of 1-methyl- versus 2-methyl-5-aminotetrazole clearly demonstrates this influence. nih.govacs.org
The exclusive formation of a nitrile imine from the 2-methyl isomer suggests that only 2H-tetrazole forms provide direct access to this intermediate. nih.govacs.org Conversely, the formation of amino cyanamide appears to be a characteristic photochemical outcome for 1H-tetrazoles like 1-methyl-5-aminotetrazole. nih.govacs.org This difference highlights how the initial electronic structure, governed by the substituent position, dictates the subsequent fragmentation and isomerization pathways. uc.pt The photostabilizing effect of other substituents, such as a saccharyl moiety, has also been noted in related aminotetrazole derivatives, where it can slow photodegradation by a significant factor. uc.pt
Nucleophilic Reactivity and Participation in Multicomponent Reactions
The 5-aminotetrazole scaffold is a versatile building block in organic synthesis, largely due to its nucleophilic character. thieme-connect.comresearchgate.netclockss.org It can act as a nucleophile in substitution reactions, attacking electrophilic species to form new bonds. thieme-connect.com This reactivity is centered on the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.netclockss.org
In multicomponent reactions (MCRs), 5-aminotetrazole typically functions as a 1,3-binucleophile, with the exocyclic amino group and a neighboring endocyclic nitrogen atom participating in the reaction. researchgate.netclockss.org The nucleophilicity of the tetrazole ring can be enhanced by deprotonation under basic conditions, allowing for modulation of the reaction's selectivity. researchgate.netclockss.org An example of this reactivity is the three-component reaction between 5-aminotetrazole, various aromatic aldehydes, and ethyl acetoacetate (B1235776) to produce tetrazolopyrimidine derivatives. thieme-connect.com While much of the MCR literature focuses on the parent 5-aminotetrazole, the fundamental reactivity patterns are applicable to its N-substituted derivatives like 1-methyl-5-aminotetrazole. thieme-connect.comresearchgate.netclockss.orgresearchgate.net The alkylation of 5-aminotetrazole itself, for instance with dimethyl sulfate (B86663) to produce 1-methyl-5-aminotetrazole, is a classic example of its nucleophilic substitution reactivity. mdpi.comgoogle.com
Reactions Leading to Functionalized Derivatives
This compound serves as a versatile building block in organic synthesis, undergoing a variety of chemical transformations to yield a diverse array of functionalized derivatives. Its reactivity is characterized by the presence of the exocyclic amino group and the nitrogen-rich tetrazole ring, both of which can participate in reactions with electrophiles and other reagents. These reactions are crucial for the development of new materials, particularly in the field of energetic compounds and novel heterocyclic systems.
The functionalization of this compound can occur at the exocyclic amino group or the nitrogen atoms of the tetrazole ring. The regioselectivity of these reactions is often influenced by the nature of the reactants and the reaction conditions. Key transformations include N-alkylation, nitration of the amino group, and participation in multicomponent reactions to construct more complex heterocyclic frameworks.
Alkylation Reactions
Alkylation of aminotetrazoles can lead to the formation of various N-substituted derivatives. The reaction of 1-alkyl-5-aminotetrazoles with alkylating agents has been shown to produce 1,4-dialkyl-5-imino-4,5-dihydrotetrazoles. acs.org For instance, the ethylation of 1-benzyl-5-aminotetrazole and the benzylation of 1-ethyl-5-aminotetrazole yield the same product, indicating that the two alkyl groups occupy equivalent positions in a 1,4-disubstituted iminotetrazole structure. acs.org This highlights the tautomeric nature of the aminotetrazole ring and its ability to react at different nitrogen atoms.
In a broader context, the alkylation of 5-aminotetrazole itself with reagents like 2-chloroethanol (B45725) results in a mixture of N-1 and N-2 isomers of (2-hydroxyethyl)-5-aminotetrazole. nih.gov This mixture can then be further functionalized. For example, treatment of the N-1 isomer with thionyl chloride yields 1-(2-chloroethyl)-5-aminotetrazole, which can be converted to 1-(2-azidoethyl)-5-aminotetrazole upon reaction with sodium azide. nih.gov
| Reactant 1 | Reactant 2 | Product(s) | Reference |
| 1-Alkyl-5-aminotetrazole | Alkylating Agent | 1,4-Dialkyl-5-imino-4,5-dihydrotetrazole | acs.org |
| 5-Aminotetrazole | 2-Chloroethanol | N-1 and N-2 isomers of (2-hydroxyethyl)-5-aminotetrazole | nih.gov |
| 1-(2-Hydroxyethyl)-5-aminotetrazole | Thionyl chloride | 1-(2-Chloroethyl)-5-aminotetrazole | nih.gov |
| 1-(2-Chloroethyl)-5-aminotetrazole | Sodium azide | 1-(2-Azidoethyl)-5-aminotetrazole | nih.gov |
Nitration of the Exocyclic Amino Group
A significant reaction for the functionalization of aminotetrazoles, including 1-methyl-5-aminotetrazole, is the nitration of the exocyclic amino group to form nitrimino derivatives. These compounds are of particular interest as energetic materials due to their high nitrogen content and heat of formation. The reaction of 1-methyl-5-aminotetrazole with 100% nitric acid leads to the formation of the corresponding nitrimino compound. researchgate.net
Similarly, various functionalized 1-ethyl-5-aminotetrazoles can be nitrated. For example, nitration of 1-(2-hydroxyethyl)-5-aminotetrazole and 1-(2-chloroethyl)-5-aminotetrazole with 100% nitric acid yields 1-(2-hydroxyethyl)-5-nitriminotetrazole and 1-(2-chloroethyl)-5-nitriminotetrazole, respectively. nih.gov Nitration of 1-(2-azidoethyl)-5-aminotetrazole with nitric acid can lead to 1-(2-nitratoethyl)-5-nitriminotetrazole monohydrate. nih.gov
| Reactant | Nitrating Agent | Product | Reference |
| 1-Methyl-5-aminotetrazole | 100% HNO₃ | 1-Methyl-5-nitriminotetrazole | researchgate.net |
| 1-(2-Hydroxyethyl)-5-aminotetrazole | 100% HNO₃ | 1-(2-Hydroxyethyl)-5-nitriminotetrazole | nih.gov |
| 1-(2-Chloroethyl)-5-aminotetrazole | 100% HNO₃ | 1-(2-Chloroethyl)-5-nitriminotetrazole | nih.gov |
| 1-(2-Azidoethyl)-5-aminotetrazole | 100% HNO₃ | 1-(2-Nitratoethyl)-5-nitriminotetrazole monohydrate | nih.gov |
Multicomponent Reactions for Heterocycle Synthesis
5-Aminotetrazole and its derivatives are valuable synthons in multicomponent reactions (MCRs), which allow for the efficient construction of complex heterocyclic systems in a single step. thieme-connect.comclockss.org These reactions often utilize the 1,3-binucleophilic nature of the aminotetrazole, involving both the exocyclic amino group and a ring nitrogen atom. clockss.org
A prominent example is the Biginelli reaction and related condensations. The reaction of 5-aminotetrazole with various aldehydes and β-dicarbonyl compounds, such as ethyl acetoacetate, leads to the formation of dihydrotetrazolo[1,5-a]pyrimidines. thieme-connect.com These reactions can be catalyzed by Brønsted acids like p-toluenesulfonic acid (pTSA) in solvents like ethanol (B145695). thieme-connect.com The use of different aldehydes and β-ketoesters allows for the generation of a library of substituted tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. thieme-connect.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Solvent | Reference |
| 5-Aminotetrazole | Aromatic Aldehyde | Ethyl Acetoacetate | Dihydrotetrazolo[1,5-a]pyrimidine derivative | pTSA / Ethanol | thieme-connect.com |
| 5-Aminotetrazole | 4-Morpholinobenzaldehyde | Ethyl Acetoacetate | Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | pTSA / Ethanol | thieme-connect.com |
| 5-Aminotetrazole | Aldehyde | Acetoacetic ester derivative | 4,7-Dihydrotetrazolo[1,5-a]pyrimidine derivative | Microwave / Water | researchgate.net |
Formation of Energetic Polymers
The reactivity of the aminotetrazole moiety can be exploited to create energetic polymers. For instance, 5-aminotetrazole can be used in the nucleophilic substitution of chlorine atoms in polymers like poly(epichlorohydrin)-butanediol to synthesize N-glycidyl-5-aminotetrazole homopolymers. mdpi.comnih.gov In these reactions, the alkylation of the 5-aminotetrazole ring occurs, leading to a polymer chain functionalized with aminotetrazole units. mdpi.com The resulting polymers can be further modified, for example, by nitrating the aminotetrazole groups to enhance their energetic properties. mdpi.com
| Polymer Backbone | Reagent | Product | Reference |
| Poly(epichlorohydrin)-butanediol | 5-Aminotetrazole | N-Glycidyl-5-aminotetrazole homopolymer | mdpi.comnih.gov |
| Poly(epichlorohydrin)-butanediol | Sodium 5-aminotetrazolate and Sodium azide | Copolymer of N-glycidyl-5-aminotetrazole and glycidyl (B131873) azide | mdpi.com |
Coordination Chemistry of 5 Methyl 1 Aminotetrazole
Ligand Design Principles and Coordination Modes
5-Methyl-1-aminotetrazole is a monotetrazole that can be modified by substitution at both the carbon and nitrogen atoms. d-nb.info This adaptability allows it to function as either a neutral or anionic ligand in metal complexes. d-nb.info The design of energetic coordination compounds (ECCs) often utilizes such ligands, where the final properties of the compound can be tuned by altering the metal center, the anion, or the ligand itself. d-nb.inforsc.org
In the context of ligand design, 1-AMT is considered an isomer of 1-methyl-5-aminotetrazole (B134227) (1-MAT). The additional methyl group in 1-AMT, when compared to 1-aminotetrazole (B12337137) (1-AT), serves to "tame" the system, while the amino substituent at the N1 position provides a higher energy input compared to 1-MAT. d-nb.info This strategic design aims to create energetic materials with a balance of performance and sensitivity. d-nb.info
The coordination of 1-AMT to a metal center typically occurs through the nitrogen atoms of the tetrazole ring. The specific coordination mode can be influenced by various factors, including the nature of the metal ion and the presence of other ligands or counterions.
Advanced Characterization Techniques for Coordination Compounds
A comprehensive characterization of 1-AMT coordination compounds is essential to understand their structure, stability, and energetic properties. Beyond single-crystal X-ray diffraction, a suite of analytical techniques is employed:
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational modes of the 1-AMT ligand and to confirm its coordination to the metal ion. d-nb.info
Elemental Analysis (EA): Determines the elemental composition of the synthesized complexes, confirming their stoichiometry. d-nb.info
Thermal Analysis (TGA/DTA/DSC): Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are used to investigate the thermal stability and decomposition behavior of the compounds. d-nb.info For example, the decomposition temperatures of Mn(1-AMT)62 and Zn(1-AMT)62 are close to 200°C, while Fe(1-AMT)62 and Cu(1-AMT)4(H2O)2 decompose at 177°C and 163°C, respectively. d-nb.inforesearchgate.net
Multinuclear NMR Spectroscopy: While not as commonly reported for paramagnetic complexes, NMR can be a valuable tool for characterizing diamagnetic complexes and the free ligand. uni-muenchen.de
Sensitivity Measurements: For energetic materials, sensitivity to external stimuli such as impact, friction, and electrostatic discharge (ESD) is determined using standardized methods like those from the Bundesamt für Materialforschung und -prüfung (BAM). d-nb.info
Development of Energetic Coordination Compounds (ECCs) with this compound
The 1-AMT ligand is particularly suitable for this purpose due to its high nitrogen content and positive enthalpy of formation, which contribute to the energy release upon decomposition. d-nb.info By complexing 1-AMT with various transition metals and energetic anions like perchlorate, researchers can fine-tune the energetic performance and sensitivity of the resulting materials. d-nb.info For example, the iron(II) complex of 1-AMT has shown potential as a lead azide (B81097) replacement and has been successfully tested in initiation experiments with PETN. d-nb.info
The development of these materials involves a careful balance between achieving high performance and ensuring adequate thermal stability and low sensitivity to accidental initiation. d-nb.info The research on 1-AMT-based ECCs demonstrates a strategic approach to designing next-generation energetic materials with tailored properties. d-nb.infomdpi.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 1-AMT |
| 1-Methyl-5-aminotetrazole | 1-MAT |
| 1-Aminotetrazole | 1-AT |
| Pentaerythritol tetranitrate | PETN |
Applications in Advanced Materials Chemistry Research Focus
Design and Synthesis of High-Nitrogen Compounds for Energetic Materials Research
5-Methyl-1-aminotetrazole serves as a foundational building block in the synthesis of advanced high-nitrogen energetic materials. The primary goal of this research is to develop compounds that possess high energy density, good thermal stability, and low sensitivity to mechanical stimuli such as impact and friction. The tetrazole ring itself is a stable, high-nitrogen heterocycle with a significant positive heat of formation, which contributes favorably to the energetic properties of its derivatives.
A primary strategy in designing high-energy materials is to maximize nitrogen content, as the formation of highly stable dinitrogen (N₂) gas upon decomposition is a major driving force of energy release. The this compound scaffold, with its inherent high nitrogen percentage, is an excellent starting point. Researchers employ several chemical strategies to further enhance these properties:
Introduction of Energetic Groups: The exocyclic amino group on the tetrazole ring provides a reactive site for the introduction of additional explosophoric groups such as nitro (-NO₂), nitrimino (=N-NO₂), or azido (-N₃) groups. These additions significantly increase the nitrogen and oxygen content, leading to a more favorable oxygen balance and higher energy output. For instance, nitration of aminotetrazole derivatives can produce energetic salts or N-nitro compounds.
Formation of Nitrogen-Rich Salts: The basic nature of the amino group and the nitrogen atoms in the tetrazole ring allows for the formation of energetic salts with various nitrogen-rich acids (e.g., nitric acid, perchloric acid) or anions. These ionic compounds often exhibit higher densities and lower vapor pressures compared to their non-ionic counterparts, which are desirable characteristics for energetic materials.
Coupling and Bridging: Linking multiple this compound units together, either directly or through nitrogen-rich bridges (e.g., -N=N-, -NH-NH-), is another effective method. This approach creates larger molecules with exceptionally high nitrogen content. For example, the synthesis of bistetrazole frameworks has been shown to yield materials with superior detonation velocities and high heats of formation.
The heat of formation is a critical parameter, with higher positive values contributing to greater energy release. The inherent strain and high number of N-N and C-N bonds in the tetrazole ring system of this compound and its derivatives result in significantly positive heats of formation.
| Compound/Derivative Type | Key Structural Feature | Nitrogen Content (%) | Heat of Formation (kJ/mol) | Density (g/cm³) |
|---|---|---|---|---|
| 5-Aminotetrazole (B145819) (Parent Compound) | -NH₂ on Tetrazole Ring | 82.3 | +208.7 | 1.65 |
| Nitrated Aminotetrazoles | -NHNO₂ or =NNO₂ groups | ~60-75 | Often > +300 | > 1.80 |
| Bistetrazole Derivatives | Two linked tetrazole rings | > 80 | Often > +500 | ~1.80-1.90 |
Molecular engineering allows for the fine-tuning of the properties of energetic materials derived from this compound. The goal is to achieve a balance between high performance (e.g., detonation velocity and pressure) and acceptable stability and sensitivity. Key conceptual approaches include:
Steric Hindrance: Introducing bulky groups near sensitive functionalities can sterically hinder intermolecular interactions that might lead to premature decomposition. This can improve the material's stability.
Hydrogen Bonding: The presence of the amino group and ring nitrogens in this compound derivatives allows for the formation of extensive hydrogen bond networks in the crystal lattice. These strong intermolecular forces contribute significantly to the thermal stability and density of the material, while also reducing sensitivity to mechanical shock.
Integration into Polymeric Materials and Binders (from a chemical perspective)
The primary chemical approach involves functionalizing the aminotetrazole to allow for polymerization. For example, an N-glycidyl-5-aminotetrazole can be synthesized and subsequently polymerized. mdpi.com This results in a polymer chain with pendant aminotetrazole groups. These energetic polymers offer several advantages over traditional inert binders, such as hydroxyl-terminated polybutadiene (HTPB), by increasing the nitrogen content and energy density of the formulation. mdpi.com
Further chemical modification of these polymers is possible. For instance, the pendant aminotetrazole groups can be nitrated after polymerization to further enhance the energetic properties of the binder. nih.govmdpi.com Copolymers can also be created by reacting a starting polymeric matrix with a mixture of 5-aminotetrazole sodium salt and other energetic moieties like sodium azide (B81097). nih.gov This allows for precise control over the final properties of the energetic binder, such as density, thermal stability, and energy content. nih.govmdpi.com The resulting materials are promising candidates for advanced, high-performance energetic formulations. nih.govchemicalbook.com
Role as a Gas-Generating Agent in Research Contexts
The high nitrogen content of this compound and related compounds makes them effective gas-generating agents. researchgate.net Upon thermal decomposition, they release a large volume of nitrogen gas, which is environmentally benign. diva-portal.org This property is of significant interest in research contexts for applications such as automotive airbags and fire suppression systems. researchgate.netwikipedia.org
In research, 5-aminotetrazole is often used as a fuel component and mixed with various oxidizers (e.g., potassium perchlorate, sodium nitrate) to control the combustion rate and temperature. jes.or.jp The performance of these gas-generating compositions is evaluated by measuring parameters like gas production rate, specific volume, and combustion temperature. researchgate.net Studies have shown that formulations containing 5-aminotetrazole can achieve high gas yields with acceptable combustion temperatures. researchgate.net The decomposition of 5-aminotetrazole itself has been studied, revealing that the primary decomposition pathway involves the elimination of N₂ and HN₃. diva-portal.org This fundamental understanding is crucial for designing safe and efficient gas-generating systems for various technological applications.
Bioisosteric Applications in Drug-Like Molecule Design (Chemical Scaffold Focus)
In medicinal chemistry, the concept of bioisosterism involves substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing the biological activity or pharmacokinetic properties of a drug candidate. The tetrazole ring, including the scaffold provided by this compound, is widely recognized as a classic bioisostere for the carboxylic acid group. drughunter.comnih.gov
The tetrazole ring's N-H proton has a pKa value similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar hydrogen bonding interactions with biological targets. drughunter.com However, the tetrazole group is generally more lipophilic and metabolically stable than a carboxylic acid. nih.gov This can lead to improved cell membrane permeability and oral bioavailability of a drug molecule.
From a chemical scaffold perspective, this compound offers a versatile platform for building more complex drug-like molecules. thieme-connect.com The tetrazole ring provides a rigid, aromatic core, while the methyl and amino groups offer points for further chemical modification to explore the structure-activity relationship (SAR) of a compound series. The unique electronic properties and structural features of the tetrazole nucleus make it a privileged scaffold in the design of compounds targeting a wide range of biological receptors and enzymes. scispace.com
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Future synthetic research should prioritize the development of more efficient, sustainable, and versatile methods for the preparation of 5-Methyl-1-aminotetrazole and its derivatives.
Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of atom economy and step efficiency. researchgate.net While MCRs have been utilized for the synthesis of various 5-aminotetrazole (B145819) derivatives, their application to the targeted synthesis of this compound is an area ripe for exploration. researchgate.netclockss.orgsemanticscholar.org Future work could focus on designing novel MCRs that allow for the direct and regioselective incorporation of the methyl and amino groups in a one-pot process.
Greener Synthetic Routes: Many existing synthetic methods for tetrazoles involve the use of potentially hazardous reagents like sodium azide (B81097). cbijournal.com A key future direction is the development of greener alternatives that avoid toxic reagents and solvents. This could involve exploring novel nitrogen sources and catalytic systems that operate under milder and more environmentally benign conditions. eurekaselect.com
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for practical applications.
Catalytic Approaches: The development of novel catalysts for the cyclization step in tetrazole synthesis is a promising avenue. researchgate.net Research into heterogeneous catalysts could simplify product purification and catalyst recycling, further enhancing the sustainability of the synthetic process. semanticscholar.org
In-depth Mechanistic Understanding of Complex Reactions
A deeper understanding of the mechanisms governing the formation and reactions of this compound is crucial for optimizing existing synthetic routes and designing new ones with greater control over selectivity and yield.
Regioselectivity in Alkylation: The methylation of 5-aminotetrazole can lead to the formation of different isomers. google.com While methods to improve the selectivity for the 1-methyl isomer have been developed, a detailed mechanistic investigation into the factors controlling this regioselectivity is still needed. google.com Future studies could employ a combination of kinetic experiments and computational modeling to elucidate the transition states and reaction pathways involved.
Photochemical Pathways: The photochemistry of methyl-substituted 5-aminotetrazoles has been shown to be dependent on the position of the methyl group, leading to different reactive intermediates and final products. acs.orguc.pt Further investigations into the excited-state dynamics and the nature of the transient species could provide a more complete picture of these photochemical transformations. This knowledge could be harnessed for applications in photochemistry and materials science.
Cycloaddition Mechanisms: The formation of the tetrazole ring often proceeds through a [3+2] cycloaddition reaction. researchgate.net In-depth mechanistic studies of these reactions, particularly in the context of MCRs, could reveal the precise role of catalysts and reaction conditions in promoting the desired cyclization pathway. acs.org
Exploration of New Coordination Motifs and Architectures
The coordination chemistry of this compound is a promising area for the development of novel energetic materials and functional coordination polymers.
Heterometallic Complexes: While the coordination of this compound with single metal centers has been explored, the synthesis and characterization of heterometallic complexes containing this ligand are largely unexplored. researchgate.netd-nb.info Such complexes could exhibit interesting magnetic, electronic, or catalytic properties arising from the synergistic interactions between different metal ions.
Functionalized Ligands: Future research could focus on the synthesis of derivatives of this compound bearing additional functional groups. These functionalities could be designed to introduce specific properties into the resulting coordination complexes, such as luminescence, porosity, or enhanced energetic performance. nih.gov
Supramolecular Assemblies: The ability of the tetrazole ring to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct complex supramolecular architectures. acs.org Exploring the self-assembly of this compound and its derivatives could lead to the development of new crystalline materials with tailored structures and properties.
Advanced Computational Modeling for Predictive Material Design
Computational chemistry is a powerful tool for understanding the properties of existing materials and for predicting the characteristics of new, yet-to-be-synthesized compounds.
Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) is an emerging trend in materials discovery. nih.govresearchgate.netarxiv.orggoogle.comnih.gov By training algorithms on existing experimental and computational data, ML models can be developed to predict the properties of new this compound derivatives and their coordination complexes with high accuracy. This data-driven approach can significantly accelerate the design and discovery of new energetic materials with desired performance characteristics.
First-Principles Simulations: High-level quantum chemical calculations can provide detailed insights into the electronic structure, stability, and decomposition mechanisms of this compound and its derivatives. iosrjournals.org Future computational studies could focus on simulating the behavior of these materials under extreme conditions, such as high pressure and temperature, to better understand their performance as energetic materials.
Multi-scale Modeling: Combining different computational techniques to model materials at multiple length and time scales can provide a more comprehensive understanding of their properties. For instance, quantum mechanical calculations on individual molecules can be used to parameterize force fields for large-scale molecular dynamics simulations of the bulk material, allowing for the study of properties that are dependent on intermolecular interactions.
Synergistic Approaches Combining Synthesis, Characterization, and Theory
The most significant advances in the field of this compound research will likely come from a close integration of experimental and theoretical approaches.
Iterative Design-Synthesis-Test Cycles: A powerful strategy for materials discovery involves an iterative cycle where computational modeling is used to predict promising candidate molecules, which are then synthesized and characterized experimentally. rsc.org The experimental results are then used to refine the computational models, leading to a more efficient and targeted search for new materials.
Spectroscopic and Computational Correlation: Combining advanced spectroscopic techniques with theoretical calculations can provide a more complete and unambiguous characterization of new compounds and their properties. For example, theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared and Raman spectra, while calculated NMR chemical shifts can help to confirm molecular structures.
Fundamental Properties and Performance: A synergistic approach is crucial for establishing clear structure-property relationships. By systematically varying the molecular structure through synthesis and then correlating experimental performance data with computationally derived descriptors, a deeper understanding of the factors that govern the energetic properties of these materials can be achieved. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for 5-Methyl-1-aminotetrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization of cyanamide derivatives or alkylation of 5-aminotetrazole precursors. For example, the reaction of cyanazide with methylamine in an acetonitrile-water mixture can yield 1-alkyl-5-aminotetrazoles, with temperature and pH critically affecting cyclization efficiency . Alternative methods, such as using glacial acetic acid as a solvent for arylcyanamides, have shown yields up to 85% but require rigorous purification steps to remove nitroso byproducts . Key parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of azide to nitrile precursors .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Characterization requires a combination of spectroscopic and computational techniques:
- NMR spectroscopy (¹H/¹³C) to confirm methyl and amine group positions.
- IR spectroscopy to identify N–H stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
- X-ray crystallography for definitive structural confirmation, though crystallization challenges due to hygroscopicity may necessitate alternative methods like powder XRD .
- DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer: The compound is sensitive to moisture and light. Storage recommendations include:
- Desiccated environment (<5% humidity) using silica gel or molecular sieves.
- Temperature control : –20°C for long-term stability, with decomposition observed above 40°C .
- Avoidance of strong oxidizers , as tetrazole derivatives are prone to exothermic decomposition . Stability should be monitored via periodic HPLC analysis (C18 columns, aqueous acetonitrile mobile phase) .
Advanced Research Questions
Q. How can catalytic systems (e.g., TiCl₄·SiO₂ nanoparticles) improve the efficiency of this compound synthesis?
Methodological Answer: Nano-TiCl₄·SiO₂ catalysts enhance reaction rates by providing a high-surface-area Lewis acid platform, reducing reaction times from 24 hours to 6–8 hours. Key metrics include:
- Catalyst loading : 5–10 mol% optimizes yield without side reactions.
- Reusability : Up to 3 cycles with <10% activity loss, confirmed via ICP-MS analysis of titanium leaching .
- Mechanistic role : The catalyst stabilizes the azide intermediate, as shown by in situ FTIR spectroscopy .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?
Methodological Answer: Discrepancies arise from impurities or polymorphic forms. A systematic approach includes:
- DSC/TGA analysis to differentiate melting points (reported ranges: 147–148.5°C vs. 142–145°C) and identify hydrate vs. anhydrous forms .
- Solubility studies in DMSO, ethanol, and water under controlled humidity, using UV-Vis spectroscopy for quantification .
- Cross-validation with computational solubility parameters (Hansen solubility spheres) to resolve outliers .
Q. What computational methods (e.g., DFT, MD) are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT studies : B3LYP/6-311+G(d,p) basis sets model nitration or alkylation pathways, with activation energies correlating to experimental yields .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction trajectories, using AMBER or CHARMM force fields .
- Docking studies : If investigating bioactivity, predict binding affinities to enzymes like cyclooxygenase-2 using AutoDock Vina .
Q. How can systematic reviews or meta-analyses be designed to evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
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Inclusion criteria : Peer-reviewed studies on tetrazole bioactivity (antibacterial, anticancer) from databases like PubMed and SciFinder .
05 文献检索Literature search for meta-analysis02:58
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Data extraction : Tabulate IC₅₀ values, assay types (e.g., MTT vs. agar diffusion), and structural analogs.
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Risk of bias assessment : Use ROBIS tool to exclude studies lacking purity validation (e.g., missing HPLC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

